Cas no 1227582-35-5 (6-Amino-5-(3-fluorophenyl)nicotinaldehyde)

6-Amino-5-(3-fluorophenyl)nicotinaldehyde structure
1227582-35-5 structure
商品名:6-Amino-5-(3-fluorophenyl)nicotinaldehyde
CAS番号:1227582-35-5
MF:C12H9FN2O
メガワット:216.211066007614
CID:4929738

6-Amino-5-(3-fluorophenyl)nicotinaldehyde 化学的及び物理的性質

名前と識別子

    • 6-amino-5-(3-fluorophenyl)nicotinaldehyde
    • 6-Amino-5-(3-fluorophenyl)nicotinaldehyde
    • インチ: 1S/C12H9FN2O/c13-10-3-1-2-9(5-10)11-4-8(7-16)6-15-12(11)14/h1-7H,(H2,14,15)
    • InChIKey: XZGANOXOAGKZBA-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC=CC(=C1)C1C(N)=NC=C(C=O)C=1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 249
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 56

6-Amino-5-(3-fluorophenyl)nicotinaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A022004256-500mg
6-Amino-5-(3-fluorophenyl)nicotinaldehyde
1227582-35-5 97%
500mg
$950.60 2023-09-03
Alichem
A022004256-250mg
6-Amino-5-(3-fluorophenyl)nicotinaldehyde
1227582-35-5 97%
250mg
$748.00 2023-09-03
Alichem
A022004256-1g
6-Amino-5-(3-fluorophenyl)nicotinaldehyde
1227582-35-5 97%
1g
$1764.00 2023-09-03

6-Amino-5-(3-fluorophenyl)nicotinaldehyde 関連文献

6-Amino-5-(3-fluorophenyl)nicotinaldehydeに関する追加情報

6-Amino-5-(3-fluorophenyl)nicotinaldehyde (CAS No. 1227582-35-5): A Versatile Building Block in Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry and pharmaceutical research, 6-Amino-5-(3-fluorophenyl)nicotinaldehyde (CAS No. 1227582-35-5) has emerged as a valuable heterocyclic building block for the synthesis of biologically active compounds. This fluorinated nicotinaldehyde derivative combines the structural features of a pyridine core with an aromatic fluorine substitution, making it particularly interesting for drug design applications where both electronic effects and metabolic stability are crucial considerations.

The molecular structure of 6-Amino-5-(3-fluorophenyl)nicotinaldehyde features three key functional groups: an amino group at position 6, a 3-fluorophenyl substituent at position 5, and an aldehyde group on the pyridine ring. This unique combination allows for multiple structure-activity relationship (SAR) modifications, enabling medicinal chemists to explore various synthetic pathways. Recent literature highlights its growing importance in the development of kinase inhibitors, particularly for cancer therapeutics, where researchers are actively investigating its potential as a scaffold for targeted therapies.

From a synthetic chemistry perspective, the aldehyde functionality in 6-Amino-5-(3-fluorophenyl)nicotinaldehyde serves as a versatile handle for numerous transformations, including reductive aminations, condensations, and nucleophilic additions. The presence of both electron-donating (amino) and electron-withdrawing (fluoro) groups creates an interesting electronic environment that can influence reaction outcomes and biological activity. These properties make it particularly valuable in combinatorial chemistry approaches and high-throughput screening of compound libraries.

The pharmaceutical industry has shown increasing interest in fluorinated heterocycles like 6-Amino-5-(3-fluorophenyl)nicotinaldehyde due to their ability to modulate pharmacokinetic properties. The fluorine atom can enhance membrane permeability, improve metabolic stability, and influence target binding through subtle electronic effects. These characteristics align well with current trends in drug discovery that emphasize property-based design and lead optimization strategies.

Recent patent literature reveals that derivatives of 6-Amino-5-(3-fluorophenyl)nicotinaldehyde are being explored for various therapeutic areas, including inflammation, CNS disorders, and metabolic diseases. Its structural similarity to known pharmacophores in these areas makes it a promising starting point for fragment-based drug discovery. The compound's moderate molecular weight and balanced lipophilicity position it well within the desirable chemical space for drug-like molecules.

From a commercial availability standpoint, 6-Amino-5-(3-fluorophenyl)nicotinaldehyde (CAS 1227582-35-5) is typically supplied as a high-purity solid by specialty chemical manufacturers serving the pharmaceutical and biotechnology sectors. Quality control parameters generally include HPLC purity verification, moisture content analysis, and characterization by NMR and mass spectrometry. Proper storage conditions typically recommend protection from light and moisture at controlled temperatures to maintain stability.

The synthesis of 6-Amino-5-(3-fluorophenyl)nicotinaldehyde typically involves multi-step sequences starting from appropriately substituted pyridine precursors. Key steps often include selective functionalization of the pyridine ring, introduction of the fluorine-containing aryl group via cross-coupling reactions, and final oxidation to install the aldehyde functionality. Process chemists continue to optimize these routes to improve yields and reduce environmental impact, in line with growing emphasis on green chemistry principles in pharmaceutical manufacturing.

Analytical characterization of 6-Amino-5-(3-fluorophenyl)nicotinaldehyde and its derivatives typically employs a combination of techniques. Proton and carbon NMR spectroscopy clearly reveals the distinctive pattern of the trisubstituted pyridine core, while mass spectrometry confirms the molecular weight. The fluorine atom produces characteristic splitting patterns in NMR spectra and can be further studied by 19F NMR, providing valuable information about molecular environment and interactions.

In drug discovery applications, the amino-nicotinaldehyde scaffold offers multiple vectors for structural elaboration. Medicinal chemists can exploit the amino group for amide formation or reductive alkylation, the aldehyde for condensation reactions, and the aromatic fluorine for further functionalization via cross-coupling chemistry. This versatility makes it particularly valuable in parallel synthesis approaches and the generation of structurally diverse compound libraries for biological screening.

The future outlook for 6-Amino-5-(3-fluorophenyl)nicotinaldehyde appears promising as research continues to uncover new applications for fluorinated heterocycles in medicinal chemistry. With increasing understanding of fluorine's role in modulating drug properties and the continued need for novel scaffolds in drug discovery, this compound is likely to maintain its relevance in pharmaceutical research. Ongoing developments in catalytic fluorination methods and late-stage functionalization strategies may further enhance its utility and accessibility to the research community.

おすすめ記事

推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.